molecular formula C43H49KN4O9S2 B611069 Sulfo-Cyanine7 maleimide CAS No. 2183440-60-8

Sulfo-Cyanine7 maleimide

Cat. No.: B611069
CAS No.: 2183440-60-8
M. Wt: 869.1
InChI Key: DCHMQIBWFDNWAF-UHFFFAOYSA-M
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Description

Chemical Identity and Nomenclature

This compound belongs to the heptamethine cyanine family of fluorescent dyes and is characterized by its distinctive molecular architecture combining a cyanine fluorophore core with a thiol-reactive maleimide functional group. The compound exists in two primary forms: a potassium salt form with Chemical Abstracts Service number 2183440-60-8 and an inner salt form with Chemical Abstracts Service number 2183440-59-5. The molecular formula of the potassium salt variant is represented as C₄₃H₄₉KN₄O₉S₂, reflecting the complex structure that incorporates both the extended conjugated system responsible for its near-infrared properties and the sulfonate groups that confer water solubility.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[2-(6-{2-[(E)-2-[(E)-3-{(E)-2-[1-Methyl-3,3-dimethyl-5-(oxysulfonyl)-2-indolinylidene]ethylidene}-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-(oxysulfonyl)-3H-indol-1-yl}hexanoylamino)ethyl]-1H-pyrrole-2,5-dione, potassium salt. This complex systematic name reflects the intricate molecular architecture that includes multiple functional domains: the indolinylidene termini characteristic of cyanine dyes, the heptamethine bridge providing the extended conjugation, the sulfonate groups ensuring water solubility, and the terminal maleimide group enabling bioconjugation reactions.

The compound presents as a dark green powder in its solid state, which is characteristic of near-infrared absorbing cyanines. The mass spectrometric molecular ion increment following conjugation is 868.2 daltons, providing a useful analytical marker for confirming successful bioconjugation reactions. The molecular structure incorporates a rigidizing ring within the heptamethine chain, a design feature that significantly enhances photophysical properties by reducing non-radiative decay pathways and improving quantum yield.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Weight 869.10 daltons
Molecular Formula C₄₃H₄₉KN₄O₉S₂
Chemical Abstracts Service Number (potassium salt) 2183440-60-8
Chemical Abstracts Service Number (inner salt) 2183440-59-5
Appearance Dark green powder
Mass Spectrometric Increment 868.2 daltons
Purity (by nuclear magnetic resonance and high-performance liquid chromatography-mass spectrometry) 95%

Historical Development of Heptamethine Cyanines

The development of heptamethine cyanine dyes represents a significant milestone in the evolution of near-infrared fluorescent probes, with historical roots extending back to early investigations of extended conjugated systems for imaging applications. Heptamethine cyanines, exemplified by compounds such as indocyanine green, have been extensively employed as bioimaging indicators and theranostic agents, with indocyanine green receiving approval from the Food and Drug Administration for clinical applications including liver function assessment and blood flow visualization. The fundamental design principle underlying these compounds involves the incorporation of seven methine units within the conjugated bridge connecting two heterocyclic termini, typically indole or benzindole derivatives.

The evolution toward more sophisticated heptamethine structures has been driven by the recognition that structural modifications can dramatically influence photophysical properties, including absorption and emission wavelengths, quantum yields, photostability, and aggregation behavior. Early research demonstrated that substitution patterns on the terminal heterocycles and within the methine bridge could shift absorption and emission wavelengths across the near-infrared spectrum, with modifications enabling access to both the first near-infrared window (700-900 nanometers) and the second near-infrared window (1000-1700 nanometers). The development of IR-780, an indolium-derived heptamethine cyanine featuring a meso-chloride moiety, represented a significant advancement in tumor-targeting capabilities, as this structural feature enables formation of albumin adducts that preferentially accumulate in tumor tissues through enhanced permeability and retention effects.

Systematic structure-activity relationship studies have revealed that strategic substitution of the heptamethine chain can modulate photophysical properties across several orders of magnitude. Research has demonstrated that a single substitution can alter absorption maxima across a range of 693-805 nanometers while simultaneously affecting quantum yields of singlet oxygen formation, decomposition rates, fluorescence quantum yields, and singlet oxygen affinity by factors of 2-3 orders of magnitude. These findings have established that both the type and position of substituents are critical parameters in designing heptamethine cyanines for specific applications.

The development of water-soluble variants through incorporation of sulfonate groups represents another crucial advancement in heptamethine cyanine evolution. The sulfo-Cyanine7 series, including the maleimide derivative, emerged from recognition that many biomedical applications require fluorophores that maintain their photophysical properties in aqueous environments while avoiding aggregation-induced quenching. The rigidizing ring incorporated within the Sulfo-Cyanine7 structure represents a sophisticated approach to enhancing photostability by restricting conformational flexibility that can lead to non-radiative decay pathways.

Table 2: Historical Milestones in Heptamethine Cyanine Development

Compound Class Key Innovation Wavelength Range Significance
Indocyanine Green Food and Drug Administration approval 750-850 nanometers Clinical translation of near-infrared imaging
IR-780 Meso-chloride tumor targeting 780 nanometers peak Enhanced tumor accumulation via albumin binding
Sulfo-Cyanine7 Water solubility and rigidizing ring 750-773 nanometers Improved aqueous stability and photophysical properties
Second near-infrared variants Extended conjugation 1000-1700 nanometers Deeper tissue penetration capabilities

Role in Modern Bioconjugation and Near-Infrared Imaging

This compound has emerged as a pivotal reagent in modern bioconjugation applications due to its unique combination of near-infrared fluorescence properties and highly selective thiol reactivity. The maleimide functional group enables conjugation to cysteine residues in proteins and peptides through Michael addition reactions, forming stable thiosuccinimide bonds under mild physiological conditions. This reaction proceeds with exceptional selectivity for thiols at physiological conditions between 6.5 and 7.5, exhibiting reaction rates approximately 1,000 times faster than competing reactions with amines at neutral conditions.

The spectroscopic characteristics of this compound position it optimally for biological imaging applications requiring deep tissue penetration and minimal background interference. The compound exhibits peak absorption at approximately 750 nanometers and emission at 773 nanometers, with a Stokes shift of 23 nanometers that enables detection with minimal interference from excitation sources. The high quantum yield ensures bright and efficient fluorescence, while the near-infrared wavelengths enable deep tissue excitation and detection with reduced autofluorescence from biological specimens.

Research applications have demonstrated the exceptional utility of this compound in developing sophisticated imaging probes and therapeutic conjugates. Studies have successfully created hybrid imaging probes by conjugating Sulfo-Cyanine7 derivatives to chelator scaffolds capable of radiolabeling with gallium-68, producing dual-modality agents suitable for both fluorescence and positron emission tomography imaging. These hybrid probes combine the high sensitivity of nuclear imaging with the spatial resolution of optical techniques, offering researchers comprehensive tools for biological investigations.

In protein labeling applications, this compound has demonstrated superior performance characteristics in physiologically relevant conditions. Biodistribution studies with radiolabeled Sulfo-Cyanine7 conjugates have shown receptor-specific accumulation in target tissues, with fluorescence properties enabling optical imaging with excellent contrast particularly at extended time points when non-targeted clearance has occurred. The prolonged retention in target tissues, combined with the near-infrared emission profile, makes this compound exceptional for developing targeted imaging agents.

Table 3: Performance Characteristics of Sulfo-Cyanine7 Conjugates in Biological Systems

Parameter Sulfo-Cyanine7-FSC-MG Sulfo-Cyanine7-FSC-RGD Significance
Distribution Coefficient (logD) -1.9 ± 0.17 -2.3 ± 0.16 Hydrophilic character suitable for biological applications
Protein Binding (1 hour) 75.9 ± 1.2% 20.5 ± 0.7% Differential binding profiles for targeting applications
Protein Binding (4 hours) 73.3 ± 1.7% 21.6 ± 1.1% Stable binding characteristics over time
Stability in Phosphate Buffered Saline (4 hours) 94.4 ± 0.1% 94.4 ± 0.3% Excellent chemical stability in physiological conditions
Stability in Serum (4 hours) 93.9 ± 0.5% 92.6 ± 0.8% Maintained integrity in complex biological media

The compound has found particular applications in antibody-drug conjugate development, where maleimide linkers attach therapeutic agents to antibodies for targeted cancer treatment. These conjugates can be engineered with cleavable moieties that release active drugs under specific environmental conditions, such as acidic tumor microenvironments or enzymatic cleavage sites, enhancing therapeutic precision while minimizing off-target toxicity. Surface functionalization applications have utilized this compound to modify nanoparticles, beads, and other surfaces with biomolecules for biosensing, diagnostic, and therapeutic platforms.

Recent research has expanded the applications of this compound to include specialized detection of protein modifications, particularly in profiling sulfinated cysteine residues. Studies have demonstrated that following alkylation of free thiols with iodoacetamide, sulfinated cysteines can react with maleimide to form stable sulfone Michael adducts, providing a sequential alkylation strategy for selective labeling of oxidatively modified proteins. This application has revealed differential sulfination patterns across tissue types and enhanced sulfination following pharmacological stress conditions.

Properties

CAS No.

2183440-60-8

Molecular Formula

C43H49KN4O9S2

Molecular Weight

869.1

IUPAC Name

1-[2-(6-{2-[(E)-2-[(E)-3-{(E)-2-[1-Methyl-3,3-dimethyl-5-(oxysulfonyl)-2-indolinylidene]ethylidene}-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-(oxysulfonyl)-3H-indol-1-yl}hexanoylamino)ethyl]-1H-pyrrole-2,5-dione, potassium salt

InChI

InChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56);/q;+1/p-1

InChI Key

DCHMQIBWFDNWAF-UHFFFAOYSA-M

SMILES

CN1C2=CC=C(S(=O)(O[K])=O)C=C2C(C)(C)/C1=C\C=C(CCC3)\C=C3/C=C/C4=[N+](CCCCCC(NCCN5C(C=CC5=O)=O)=O)C6=CC=C(S(=O)([O-])=O)C=C6C4(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sulfo-Cyanine7 maleimide

Origin of Product

United States

Preparation Methods

Cyanine Backbone Formation

The core structure of Sulfo-Cyanine7 is derived from a heptamethine cyanine scaffold, which is synthesized via condensation reactions between heterocyclic aromatic compounds. A key intermediate, 2-chloro-1-formyl-3-hydroxymethylenecyclohexene, is reacted with indole derivatives under acidic conditions to form the cyanine chromophore. Sulfonate groups are introduced at this stage to enhance water solubility, typically through sulfonation using chlorosulfonic acid.

Table 1: Key Reaction Conditions for Cyanine Backbone Synthesis

ParameterValue/Range
Temperature60–80°C
Reaction Time4–6 hours
SolventAnhydrous DMF or DMSO
CatalystsTriethylamine (TEA)

Maleimide Functionalization

The maleimide group is introduced via nucleophilic substitution. The cyanine intermediate is treated with N-(2-aminoethyl)maleimide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step requires strict pH control (6.5–7.0) to avoid hydrolysis of the maleimide ring.

Conjugation Protocol Optimization

Conjugation efficiency depends on reaction conditions, stoichiometry, and purification steps.

Thiol Reduction and Activation

Prior to labeling, target proteins or peptides are reduced to expose free thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) is used at a 10:1 molar excess to reduce disulfide bonds. Excess reductants are removed via dialysis or gel filtration to prevent competition during maleimide-thiol coupling.

Labeling Reaction

The dye-to-protein ratio critically impacts labeling efficiency. A 10–20:1 molar ratio of this compound to protein is standard. Reactions proceed in phosphate-buffered saline (PBS, pH 7.2–7.5) at 25°C for 30–60 minutes. Under these conditions, the maleimide group selectively reacts with cysteine residues, forming stable thioether bonds.

Table 2: Optimal Conjugation Parameters

ParameterRecommendation
pH7.0–7.5
Temperature25°C (room temp)
Incubation Time30–60 minutes
Molar Ratio (Dye:Protein)10:1 to 20:1

Purification and Characterization

Post-conjugation, unreacted dye and by-products are removed through sequential purification steps.

Dialysis and Gel Filtration

Dialysis against PBS (pH 7.4) using a 3.5 kDa molecular weight cutoff membrane effectively removes free dye. Alternatively, size-exclusion chromatography (SEC) with Sephadex G-25 resin achieves rapid separation.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (5 μm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% TFA) confirm conjugate purity.
Mass Spectrometry (MALDI-TOF): Molecular weight analysis verifies successful labeling. For example, a 50 kDa protein labeled with this compound shows a mass increase of ~828 Da.

Industrial-Scale Production

Commercial manufacturing employs scalable synthetic routes with rigorous quality control.

Large-Sbatch Synthesis

Industrial reactors (100–1,000 L capacity) maintain precise temperature (±1°C) and pH control (±0.1) during cyanine backbone synthesis. Automated systems introduce sulfonate groups and maleimide functionalities in sequential steps.

Purification at Scale

Tangential flow filtration (TFF) replaces dialysis for bulk purification, reducing processing time by 70%. Final products undergo lyophilization to enhance stability, yielding >95% pure this compound.

Table 3: Comparison of Lab-Scale vs. Industrial Methods

ParameterLab-ScaleIndustrial-Scale
Reaction Volume10–100 mL100–1,000 L
Purification MethodDialysis/SECTangential Flow Filtration
Yield60–70%85–95%
Quality ControlHPLC, MALDI-TOFIn-line PAT systems

Challenges and Innovations

Maleimide Hydrolysis

The maleimide group is susceptible to hydrolysis at pH >8.0, forming non-reactive maleamic acid. Recent advances use stabilized maleimide derivatives (e.g., bromomaleimide) to mitigate this issue.

Solubility Optimization

Despite sulfonate groups, aggregation can occur at high concentrations. Co-solvents like DMSO (5–10% v/v) improve solubility during conjugation .

Chemical Reactions Analysis

Types of Reactions: Sulfo-Cyanine7 maleimide primarily undergoes conjugation reactions with thiol groups in proteins and peptides. This reaction is a Michael addition, where the maleimide group acts as an electrophile and reacts with the nucleophilic thiol group to form a stable thioether bond .

Common Reagents and Conditions:

    Reagents: Thiol-containing biomolecules (e.g., cysteine residues in proteins), tris-carboxyethylphosphine (TCEP) for reducing disulfide bonds, DMSO or DMF as solvents

    Conditions: pH 7-7.5, room temperature or 4°C, inert atmosphere to prevent oxidation

Major Products: The major product of the reaction is a thiol-conjugated this compound, which is a stable thioether-linked complex .

Scientific Research Applications

In Vivo Imaging

Sulfo-Cyanine7 maleimide is extensively used in in vivo imaging due to its near-infrared fluorescence capabilities, which allow for deeper tissue penetration and reduced autofluorescence interference. Studies have demonstrated its application in hybrid imaging agents, where it is conjugated with targeting vectors to visualize specific tissues or tumors.

  • Case Study: Hybrid Imaging Probes
    A study developed targeted hybrid imaging probes using this compound conjugated with chelators. The resulting agents showed high radiolabeling yields and excellent stability, making them suitable for dual-modality imaging in oncology .

Cancer Immunotherapy

The compound has been utilized in cancer immunotherapy through the development of tissue-adhering polymers that enhance drug delivery to tumor sites. In experiments, this compound was used to label therapeutic agents, allowing for real-time tracking of drug distribution within the body.

  • Case Study: Tissue-Adhering Polymers
    In a recent study, researchers employed this compound to label polymers designed for localized drug delivery in cancer treatment. The imaging results indicated effective accumulation of the labeled polymers at tumor sites, demonstrating potential for improved therapeutic outcomes .

Protein Interaction Studies

The selective conjugation of this compound to thiol-containing proteins enables researchers to study protein interactions and dynamics within cells. Its ability to provide clear fluorescence signals facilitates the observation of molecular processes in real-time.

  • Case Study: Protein Labeling
    A study focused on the efficiency of this compound in labeling proteins for flow cytometry applications. The results indicated high labeling efficiency and specificity, making it a valuable tool for analyzing protein interactions in various biological contexts.

Comparison with Other Dyes

This compound can be compared with other cyanine dyes based on their spectral properties and application suitability:

Dye NameAbsorption Maximum (nm)Emission Maximum (nm)Quantum Yield
This compound7507730.24
Sulfo-Cyanine5 Maleimide6466630.20
Sulfo-Cyanine9 Maleimide8008100.22

Mechanism of Action

The mechanism of action of Sulfo-Cyanine7 maleimide involves the specific reaction of the maleimide group with thiol groups in biomolecules. This reaction forms a stable thioether bond, allowing the fluorophore to be covalently attached to the target molecule. The near-infrared fluorescence of Sulfo-Cyanine7 enables efficient imaging and tracking of the labeled biomolecules .

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula : C₄₃H₄₉KN₄O₉S₂ (potassium salt)
  • Molecular Weight : 869.10 g/mol
  • Absorption/Emission Maxima : 750/773 nm (NIR range)
  • Quantum Yield : 0.30
  • Solubility: High in water, DMSO, and DMF; low in non-polar solvents
  • Storage : Stable at -20°C for 24 months; sensitive to light and moisture .

Sulfo-Cyanine7 maleimide belongs to the cyanine dye family, which includes derivatives with varying emission wavelengths, solubility, and reactive groups. Below is a detailed comparison with structural analogs and functional equivalents.

Structural Analogs in the Cyanine Family

Compound Reactive Group Sulfonation λexem (nm) Quantum Yield Solubility Price (10 mg)
This compound Maleimide Yes (1–2 groups) 750/773 0.30 High (aqueous) ¥2,850
Cy7 maleimide Maleimide No 740/770 ~0.25 (estimated) Low (requires DMF/DMSO) ¥2,050
diSulfo-Cy7 maleimide Maleimide Yes (2 groups) 755/775 N/A Very high (aqueous) Custom
Sulfo-Cy5 maleimide Maleimide Yes 650/670 ~0.28 High (aqueous) ¥2,850

Key Observations :

  • Sulfonation: Sulfo-Cyanine7 and diSulfo-Cy7 exhibit superior water solubility compared to non-sulfonated Cy7 maleimide, reducing aggregation and improving fluorescence efficiency in biological media .
  • Emission Wavelength : Sulfo-Cyanine7’s 773 nm emission is optimal for minimizing tissue autofluorescence, whereas Sulfo-Cy5 (670 nm) suits red fluorescence imaging .
  • Cost: Sulfonated dyes are ~40% more expensive than non-sulfonated versions due to added synthetic steps .

Functional Equivalents with Different Reactive Groups

Maleimide-based dyes are compared below with NHS ester-activated cyanine dyes for amine targeting:

Compound Reactive Group Target Applications
This compound Maleimide Thiols Protein tracking, in vivo imaging
Sulfo-Cyanine7 NHS ester NHS ester Amines Antibody labeling, surface conjugation
Sulfo-Cy3 maleimide Maleimide Thiols Short-wavelength imaging (550/570 nm)

Key Observations :

  • Specificity : Maleimide derivatives target cysteine residues, while NHS esters label lysine amines, enabling orthogonal labeling strategies .
  • Imaging Depth : Sulfo-Cyanine7’s NIR emission outperforms Cy3 (visible range) in deep-tissue studies .

Research Findings and Performance Metrics

Photostability and Quantum Yield

This compound demonstrates a quantum yield of 0.30, higher than non-sulfonated Cy7 maleimide (~0.25) due to reduced π-π stacking from sulfonic groups . Its photostability exceeds ICG (indocyanine green), a common NIR dye, making it suitable for longitudinal imaging .

Bioactivity Comparisons
  • Microtubule Stabilization : Maleimide groups in compounds like SPC-160002 () enhance tubulin binding via Michael addition, but this property is distinct from Sulfo-Cyanine7’s role as a fluorescent tag .
  • Enzyme Inhibition: Non-fluorescent maleimide derivatives (e.g., N-(4-benzoylphenyl)maleimide) show kinase inhibition, highlighting the versatility of maleimide chemistry beyond imaging .
Commercial Availability

This compound is widely available from suppliers like Stargraydye and Xi’an New Research Bio (purity >95%), with bulk pricing (100 mg) reaching ¥14,527 . Non-sulfonated Cy7 maleimide is cheaper but less versatile in aqueous applications .

Q & A

Q. How does Sulfo-Cyanine7 maleimide selectively conjugate to biomolecules like proteins or antibodies?

this compound reacts specifically with free thiol (-SH) groups under mild aqueous conditions (pH 6.5–7.5). The maleimide group forms a stable thioether bond with cysteine residues, while the sulfonate groups enhance water solubility, reducing aggregation in biological systems. For conjugation, incubate the dye with the target protein at a 5–10:1 molar ratio (dye:protein) in a non-reducing buffer (e.g., PBS) for 1–2 hours at 4°C. Excess dye is removed via size-exclusion chromatography or dialysis .

Q. What distinguishes this compound from non-sulfonated Cy7 maleimide derivatives?

The sulfonate groups in this compound confer water solubility, eliminating the need for organic solvents during conjugation. This minimizes protein denaturation and improves biocompatibility for in vivo imaging. Non-sulfonated variants require DMSO or similar solvents, which may compromise biological activity. The sulfonated form is ideal for labeling hydrophilic biomolecules or applications requiring minimal solvent interference .

Q. What are the optimal storage conditions for this compound to preserve reactivity?

Store the dye as a lyophilized powder at –20°C in the dark. Reconstitute in anhydrous DMSO or pH 7.0 buffer immediately before use. Avoid freeze-thaw cycles and prolonged exposure to light, as Cy7 derivatives are prone to photobleaching. Purity (>95%) should be confirmed via HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency when labeling low-abundance thiol-containing targets?

For targets with limited free thiols:

  • Pre-reduce disulfide bonds : Use tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to liberate cysteine residues.
  • Enhance accessibility : Include chaotropic agents (e.g., urea) or adjust buffer ionic strength to expose buried thiols.
  • Quantify labeling : Use Ellman’s assay to measure free thiols pre- and post-conjugation. Excess dye-to-protein ratios (>20:1) may improve labeling but risk aggregation; validate via fluorescence correlation spectroscopy (FCS) .

Q. What analytical methods confirm successful conjugation and quantify labeling efficiency?

  • Mass spectrometry (MS) : Detect shifts in molecular weight corresponding to dye attachment.
  • Fluorescence intensity correlation with protein concentration : Use a calibration curve to estimate dye-to-protein ratio.
  • HPLC-SEC : Separate conjugated vs. unconjugated protein and measure peak area ratios.
  • Absorbance spectroscopy : Calculate dye incorporation using the Cy7 molar extinction coefficient (~250,000 M⁻¹cm⁻¹ at 747 nm) .

Q. How do researchers address instability of thiosuccinimide linkages in this compound conjugates?

Thiosuccinimide bonds may hydrolyze or undergo retro-Michael reactions in vivo. To improve stability:

  • Use next-generation maleimides (e.g., bromomaleimide) that form hydrolytically stable conjugates.
  • Re-bridging strategies : Employ dibromomaleimide to crosslink two cysteine residues, enhancing bond robustness.
  • Post-conjugation stabilization : Incubate conjugates at pH 3.0–4.0 to hydrolyze unreacted maleimide groups, reducing off-target reactivity .

Q. What experimental controls are critical for minimizing artifacts in near-infrared (NIR) imaging studies?

  • Unconjugated dye control : Assess non-specific binding or residual fluorescence after purification.
  • Thiol-blocking control : Pre-treat samples with N-ethylmaleimide (NEM) to confirm labeling specificity.
  • Autofluorescence correction : Use wild-type tissues or unlabeled samples to subtract background signals.
  • Phantom calibration : Include reference dyes with known quantum yields to standardize imaging settings .

Methodological Considerations for Data Interpretation

Q. How should researchers resolve discrepancies in fluorescence signal intensity between in vitro and in vivo studies?

Signal attenuation in vivo often arises from tissue scattering, absorption by hemoglobin/water, or dye quenching. Mitigate by:

  • Normalizing signals to internal reference probes.
  • Validating ex vivo : Compare in vivo imaging data with post-mortem fluorescence measurements of excised tissues.
  • Using time-domain imaging : Resolve depth-dependent signal decay in heterogeneous tissues .

Q. What statistical approaches are appropriate for analyzing dose-dependent labeling efficiency?

  • Non-linear regression : Fit data to a Hill equation to model saturation kinetics.
  • ANOVA with Tukey’s post-hoc test : Compare labeling efficiency across multiple experimental groups (e.g., varying pH or temperature).
  • Error propagation analysis : Account for uncertainties in dye concentration, protein quantification, and instrument calibration .

Ethical and Reproducibility Guidelines

Q. How can researchers ensure reproducibility when publishing this compound-based studies?

  • Detailed protocols : Specify dye lot numbers, storage conditions, and purification methods (e.g., dialysis membrane MWCO).
  • Raw data deposition : Share fluorescence spectra, HPLC chromatograms, and MS datasets in supplementary materials.
  • Negative results : Report failed conjugation attempts or quenching phenomena to guide troubleshooting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.